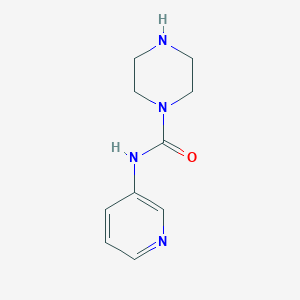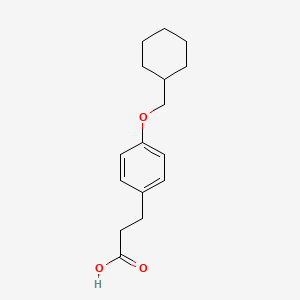
Octyl cyclopentanecarboxylate
Vue d'ensemble
Description
Octyl cyclopentanecarboxylate: is an organic compound with the chemical formula C14H26O2. It is an ester derived from cyclopentanecarboxylic acid and octanol. This compound is known for its applications in various industries, including cosmetics, pharmaceuticals, and as a solvent in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Octyl cyclopentanecarboxylate can be synthesized through the esterification of cyclopentanecarboxylic acid with octanol. This reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water and drive the reaction to completion.
Industrial Production Methods: Industrially, this compound is produced by the reaction of glutaric acid with hexanol.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Octyl cyclopentanecarboxylate can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromic acid. The oxidation of the ester group can lead to the formation of carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, alcohols, acidic or basic catalysts.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, esters.
Applications De Recherche Scientifique
Chemistry:
- Octyl cyclopentanecarboxylate is used as a solvent in various organic reactions due to its ability to dissolve a wide range of compounds .
Biology:
- In biological research, it is used as a component in the formulation of lipid-based drug delivery systems, such as liposomes .
Medicine:
- It is investigated for its potential use in drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs .
Industry:
- This compound is used in the cosmetics industry as an emollient and skin conditioning agent. It is also used in the formulation of fragrances and personal care products .
Mécanisme D'action
The mechanism of action of octyl cyclopentanecarboxylate in drug delivery systems involves its ability to enhance the solubility and stability of hydrophobic drugs. It interacts with lipid bilayers, increasing membrane fluidity and facilitating the incorporation of drugs into the lipid matrix . This enhances the bioavailability and therapeutic efficacy of the drugs.
Comparaison Avec Des Composés Similaires
Cyclopentanecarboxylic acid: An organic compound with a similar cyclopentane ring structure but lacks the ester group.
Octyl acetate: An ester with a similar octyl group but derived from acetic acid instead of cyclopentanecarboxylic acid.
Methyl cyclopentanecarboxylate: An ester derived from cyclopentanecarboxylic acid and methanol, differing in the alkyl group attached to the ester.
Uniqueness:
- Octyl cyclopentanecarboxylate is unique due to its specific combination of a cyclopentane ring and an octyl ester group, which imparts distinct solubility and reactivity properties. Its ability to act as a solvent and its applications in drug delivery systems set it apart from other similar compounds .
Propriétés
IUPAC Name |
octyl cyclopentanecarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c1-2-3-4-5-6-9-12-16-14(15)13-10-7-8-11-13/h13H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIAKXFLBWLLHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[4-(Propan-2-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B3198031.png)








![Spiro[1H-indene-1,4'-piperidine]-3-acetic acid, 2,3-dihydro-5-methyl-](/img/structure/B3198118.png)

